4-methyl-6-(trifluoromethyl)-1H-pyrazolo[4,3-c]pyridine
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Overview
Description
4-Methyl-6-(trifluoromethyl)-1H-pyrazolo[4,3-c]pyridine is a heterocyclic compound that features a pyrazolo[4,3-c]pyridine core with a methyl group at the 4-position and a trifluoromethyl group at the 6-position.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-methyl-6-(trifluoromethyl)-1H-pyrazolo[4,3-c]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 4-methyl-6-(trifluoromethyl)pyridine with hydrazine derivatives, followed by cyclization to form the pyrazolo[4,3-c]pyridine core .
Industrial Production Methods: Industrial production methods for this compound often involve multi-step synthesis processes that ensure high yield and purity. These methods may include the use of catalysts and specific reaction conditions to optimize the production process .
Chemical Reactions Analysis
Types of Reactions: 4-Methyl-6-(trifluoromethyl)-1H-pyrazolo[4,3-c]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups.
Substitution: The trifluoromethyl group can undergo substitution reactions with suitable nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like organolithium compounds and Grignard reagents are employed for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups .
Scientific Research Applications
4-Methyl-6-(trifluoromethyl)-1H-pyrazolo[4,3-c]pyridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 4-methyl-6-(trifluoromethyl)-1H-pyrazolo[4,3-c]pyridine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with hydrophobic pockets in target proteins. This interaction can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
4-(Trifluoromethyl)pyridine: Shares the trifluoromethyl group but lacks the pyrazolo[4,3-c]pyridine core.
6-(Trifluoromethyl)pyridine: Similar structure but without the methyl group at the 4-position.
Pyrazolo[4,3-c]pyridine: Lacks the trifluoromethyl and methyl groups.
Uniqueness: 4-Methyl-6-(trifluoromethyl)-1H-pyrazolo[4,3-c]pyridine is unique due to the combination of the trifluoromethyl group and the pyrazolo[4,3-c]pyridine core, which imparts distinct physicochemical properties and potential biological activities .
Properties
CAS No. |
340809-53-2 |
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Molecular Formula |
C8H6F3N3 |
Molecular Weight |
201.15 g/mol |
IUPAC Name |
4-methyl-6-(trifluoromethyl)-1H-pyrazolo[4,3-c]pyridine |
InChI |
InChI=1S/C8H6F3N3/c1-4-5-3-12-14-6(5)2-7(13-4)8(9,10)11/h2-3H,1H3,(H,12,14) |
InChI Key |
BFWIZFWKAQVIFC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C=NNC2=CC(=N1)C(F)(F)F |
Origin of Product |
United States |
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